(3R)-3-Aminobutanamide
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Overview
Description
(3R)-3-Aminobutanamide is an organic compound with the molecular formula C4H10N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Aminobutanamide typically involves the reduction of this compound oxime. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst under mild conditions. Another method involves the use of sodium borohydride as a reducing agent in an aqueous or alcoholic medium.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of this compound oxime. This process is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3R)-3-Aminobutanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (3R)-3-Aminobutanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (3R)-3-Aminobutanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: (3R)-3-Aminobutanoic acid.
Reduction: (3R)-3-Aminobutanol.
Substitution: Various substituted butanamides depending on the nucleophile used.
Scientific Research Applications
(3R)-3-Aminobutanamide has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a starting material for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which (3R)-3-Aminobutanamide exerts its effects depends on its specific application. In biochemical pathways, it may act as a substrate or inhibitor of certain enzymes. Its chiral nature allows it to interact selectively with other chiral molecules, influencing the outcome of enzymatic reactions. The molecular targets and pathways involved vary depending on the specific context in which the compound is used.
Comparison with Similar Compounds
- (3S)-3-Aminobutanamide
- (3R)-3-Aminobutanoic acid
- (3R)-3-Aminobutanol
Comparison:
(3S)-3-Aminobutanamide: The enantiomer of (3R)-3-Aminobutanamide, differing only in the spatial arrangement of atoms. This difference can lead to distinct biological activities and interactions.
(3R)-3-Aminobutanoic acid: An oxidized form of this compound, with different chemical properties and reactivity.
(3R)-3-Aminobutanol:
Uniqueness: this compound’s unique chiral structure and reactivity make it a valuable compound in various fields of research and industry
Properties
Molecular Formula |
C4H10N2O |
---|---|
Molecular Weight |
102.14 g/mol |
IUPAC Name |
(3R)-3-aminobutanamide |
InChI |
InChI=1S/C4H10N2O/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H2,6,7)/t3-/m1/s1 |
InChI Key |
OTVXVVYHNZUDSN-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](CC(=O)N)N |
Canonical SMILES |
CC(CC(=O)N)N |
Origin of Product |
United States |
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